molecular formula C21H18N4O2 B10949326 N-methyl-5-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,2-oxazole-3-carboxamide

N-methyl-5-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10949326
M. Wt: 358.4 g/mol
InChI Key: XLDAJOJTNVQPAJ-UHFFFAOYSA-N
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Description

N-METHYL-5-PHENYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising an isoxazole ring, a pyrazole ring, and a benzyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-5-PHENYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine (or hydroxylamine), carbon monoxide, and an aryl iodide . This method allows for the formation of the pyrazole and isoxazole rings under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-5-PHENYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-METHYL-5-PHENYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-METHYL-5-PHENYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-3-ISOXAZOLECARBOXAMIDE include:

Uniqueness

What sets N-METHYL-5-PHENYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-3-ISOXAZOLECARBOXAMIDE apart is its unique combination of the isoxazole and pyrazole rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-methyl-5-phenyl-N-[(4-pyrazol-1-ylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H18N4O2/c1-24(15-16-8-10-18(11-9-16)25-13-5-12-22-25)21(26)19-14-20(27-23-19)17-6-3-2-4-7-17/h2-14H,15H2,1H3

InChI Key

XLDAJOJTNVQPAJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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